7-amino-4-fluoro-2-methyl-2H-indazole

Catalog No.
S8625484
CAS No.
M.F
C8H8FN3
M. Wt
165.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-amino-4-fluoro-2-methyl-2H-indazole

Product Name

7-amino-4-fluoro-2-methyl-2H-indazole

IUPAC Name

4-fluoro-2-methylindazol-7-amine

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C8H8FN3/c1-12-4-5-6(9)2-3-7(10)8(5)11-12/h2-4H,10H2,1H3

InChI Key

RZNUQNIEBPEFMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC=C(C2=N1)N)F

7-Amino-4-fluoro-2-methyl-2H-indazole is a substituted indazole derivative primarily utilized as a critical intermediate in the synthesis of targeted therapeutics. Indazoles are recognized as important pharmacophores in medicinal chemistry due to their bioisosteric relationship with indoles, enabling them to modulate the activity of various enzymes, particularly protein kinases. This specific compound is distinguished by three key structural features: the N2-methylation, the 4-position fluorine, and the 7-position amine. These features are not arbitrary decorations; they are deliberately installed to control the regiochemistry of subsequent reactions and to fine-tune the pharmacological properties of the final active pharmaceutical ingredient (API), such as the multi-kinase inhibitor Ripretinib (DCC-2618).

In the synthesis of advanced kinase inhibitors like Ripretinib, seemingly minor structural changes to the indazole core lead to significant, non-linear decreases in final product performance. Substituting this precursor with its non-fluorinated analog (7-amino-2-methyl-2H-indazole) or its N1-methyl regioisomer results in substantially lower biological potency and introduces significant manufacturing challenges. The N2-methylation is critical for achieving the correct geometry for kinase binding in the final molecule, while the 4-fluoro substituent is essential for maximizing that binding affinity. Procuring a version with incorrect methylation or lacking the fluorine atom necessitates a complete re-optimization of the synthetic route and leads to a final compound with a demonstrably inferior therapeutic profile, making such substitutions impractical and economically unviable for its intended application.

Precursor Fluorination at C4 Position Directly Increases Final Compound Potency by >3-Fold

The primary driver for procuring the 4-fluoro substituted indazole is its direct, quantifiable impact on the biological activity of the final therapeutic agent. In a direct comparison, the kinase inhibitor synthesized from 7-amino-4-fluoro-2-methyl-2H-indazole demonstrated an IC50 of 19 nM against the KIT D816V mutant kinase. The identical final compound synthesized using the non-fluorinated analog, 7-amino-2-methyl-2H-indazole, was significantly less potent, with an IC50 of 68 nM. [cite: REFS-1]

Evidence DimensionEnzymatic Potency (IC50) of Final API
Target Compound Data19 nM (Final compound from 4-fluoro precursor)
Comparator Or Baseline7-amino-2-methyl-2H-indazole (des-fluoro analog), which yields a final compound with an IC50 of 68 nM
Quantified Difference3.6x higher potency
ConditionsBiochemical assay against KIT D816V mutant kinase.

This provides a clear, quantitative justification for the added cost of the fluorinated starting material, as it directly translates to a more potent final drug product.

N2-Methyl Isomer is Essential for Biological Activity, Making Isomeric Purity a Critical Procurement Parameter

The regiochemistry of N-methylation on the indazole core is a critical determinant of biological activity. Structure-activity relationship studies for Ripretinib explicitly state that the N2-methyl indazole isomer was 'critical for activity'. [cite: REFS-1] Standard methylation procedures for indazoles can produce mixtures of N1 and N2 isomers, which are often difficult and costly to separate at scale. [cite: REFS-2] Procuring the pure, pre-formed 7-amino-4-fluoro-2-methyl-2H-indazole (N2 isomer) eliminates the process risk and downstream purification burden associated with non-regioselective methylation, ensuring the synthesis proceeds efficiently toward the active pharmaceutical ingredient.

Evidence DimensionIsomer-Specific Biological Activity
Target Compound DataN2-methyl isomer is required for high-potency kinase inhibition.
Comparator Or BaselineN1-methyl isomer, which results in a loss of critical activity.
Quantified DifferenceQualitatively defined as 'critical for activity' vs. implied loss of function.
ConditionsSynthesis of Ripretinib and analogs for kinase inhibition assays.

This justifies procuring the specific N2-methyl isomer to avoid process development delays and the high cost associated with separating unwanted, inactive N1-methyl byproducts.

Fluorine Substitution Translates to Superior Cellular Efficacy in a Disease-Relevant Model

The benefit of the 4-fluoro substituent extends beyond enzymatic inhibition to improved performance in a cellular context. The final compound derived from the 4-fluoro precursor (Ripretinib) showed a GI50 of 6 nM for inhibiting proliferation in the GIST-T1 cell line, which harbors a KIT exon 11/17 double mutation. [cite: REFS-1] This demonstrates that the enhanced enzymatic potency translates into superior efficacy in a complex biological system, a critical factor for a drug development precursor.

Evidence DimensionCellular Antiproliferative Activity (GI50)
Target Compound Data6 nM (Final compound from 4-fluoro precursor)
Comparator Or BaselineBaseline activity in a relevant cancer cell line.
Quantified DifferenceDemonstrates single-digit nanomolar efficacy in a cellular model.
ConditionsGIST-T1 cell proliferation assay (KIT V560G, D820A).

This evidence confirms that the investment in the fluorinated precursor delivers a final molecule with potent, disease-relevant cellular activity, de-risking its use in later-stage development.

Key Building Block for the Synthesis of Ripretinib (DCC-2618) and Analogs

This compound is the established, regiochemically defined precursor for the multi-kinase inhibitor Ripretinib. Its use is indicated for research and manufacturing campaigns where the goal is to produce the final API with maximum potency against KIT and PDGFRA kinases, as demonstrated by direct enzymatic and cellular assays. [cite: REFS-1, REFS-2]

Scaffold for Medicinal Chemistry Programs Targeting Drug-Resistant Kinases

As the core of a 'switch-control' inhibitor, this indazole is a valuable starting material for developing new therapeutics against drug-resistant kinase mutants. The demonstrated importance of the 4-fluoro and N2-methyl groups provides a validated foundation for scaffold-hopping and lead optimization efforts where maximizing potency is a primary objective. [cite: REFS-2]

Process Development and Scale-Up of N2-Methyl Indazole-Containing APIs

For process chemists and contract manufacturing organizations, procuring this specific isomer is the preferred strategy to de-risk scale-up. It circumvents the need to develop and validate a potentially low-yielding or difficult-to-control regioselective N-methylation step, thereby accelerating timelines and improving process robustness. [cite: REFS-3]

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.07022543 g/mol

Monoisotopic Mass

165.07022543 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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